BenchChemオンラインストアへようこそ!

Prosetin

MAP4K4 Kinase Inhibition ALS

Prosetin (Famlasertib) is the sole brain-penetrant, orally bioavailable MAP4K4 inhibitor in clinical trials (Phase 1 PRO-101) with FDA Orphan Drug Designation for ALS. IC50 0.3 nM >250-fold more potent than MAP4K4-IN-6 (80 nM), ensuring lower off-target effects at minimal concentrations. Proven CNS penetration and neuroprotection in SOD1A4V ALS motor neuron models. Unique chemistry means substitution invalidates neurodegenerative research outcomes. Standard for MAP4K selectivity profiling (MAP4K4 0.3 nM, MLK3 23.7 nM, MLK1 44.7 nM).

Molecular Formula C26H27ClN4O
Molecular Weight 447.0 g/mol
Cat. No. B13424929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsetin
Molecular FormulaC26H27ClN4O
Molecular Weight447.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC(=CC=C5)Cl)N=C3
InChIInChI=1S/C26H27ClN4O/c27-23-3-1-2-21(14-23)25-17-29-26-24(25)15-22(16-28-26)20-6-4-19(5-7-20)18-31-10-8-30(9-11-31)12-13-32/h1-7,14-17,32H,8-13,18H2,(H,28,29)
InChIKeyVZJUKEQMHBEIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prosetin (Famlasertib): A Brain-Penetrant MAP4K Inhibitor for ALS Research


Prosetin (also known as Famlasertib, Prostetin/12k) is a small molecule inhibitor of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. It functions primarily by inhibiting MAP4K4 (HGK) and Mixed Lineage Kinase 3 (MLK3), with reported IC50 values of 0.3 nM and 23.7 nM, respectively, in cell-free assays . Prosetin is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it a unique tool for investigating neurodegenerative pathways, particularly in amyotrophic lateral sclerosis (ALS) [1]. The compound is currently in Phase 1 clinical trials (PRO-101) for the treatment of ALS and has received Orphan Drug Designation from the FDA [2].

Why MAP4K Inhibitors Are Not Interchangeable: The Case for Prosetin's Specific Profile


The MAP4K family comprises multiple kinases with overlapping and distinct roles in cellular signaling, including the stress response and inflammation. While several MAP4K inhibitors exist, they exhibit significant differences in target selectivity, potency, pharmacokinetic properties, and central nervous system (CNS) penetration. For instance, a related research compound, MAP4K4-IN-6 (Compound 15f), demonstrates an IC50 of 80 nM for MAP4K4, making it over 250-fold less potent than Prosetin [1]. Furthermore, Prosetin's unique brain-penetrant properties, validated in preclinical models, are not a class-wide feature of MAP4K inhibitors [2]. Therefore, substituting Prosetin with another MAP4K inhibitor without a thorough understanding of these quantitative differences could lead to significantly divergent experimental outcomes, particularly in studies of ALS and other CNS disorders where target engagement in the brain is critical [3].

Prosetin: Quantifiable Differentiation in Potency, Selectivity, and CNS Penetration


Superior MAP4K4 Inhibitory Potency Compared to Another ALS Research Compound

Prosetin demonstrates sub-nanomolar potency against MAP4K4 (HGK), a key therapeutic target in ALS. In cell-free radiolabeled ATP assays, Prosetin inhibits MAP4K4 with an IC50 of 0.3 nM. This is a >250-fold improvement in potency compared to the related MAP4K4 inhibitor, MAP4K4-IN-6 (Compound 15f), which has a reported IC50 of 80 nM for the same target .

MAP4K4 Kinase Inhibition ALS

Quantified Brain Penetration: A Differentiating Feature for CNS Research

Unlike many kinase inhibitors, Prosetin is designed for and demonstrates superior brain penetration. In a direct head-to-head comparison in mice, Prosetin (Compound 12k) achieved significantly higher and more sustained concentrations in brain tissue compared to its predecessor, Compound 1, following both oral and intraperitoneal administration [1].

Blood-Brain Barrier Pharmacokinetics CNS Distribution

Enhanced Neuroprotective Efficacy in an ALS Motor Neuron Survival Model

Prosetin's neuroprotective effect has been directly compared to its precursor, Compound 1, in a disease-relevant cellular model. In a survival assay using SOD1A4V mutant ALS motor neurons, treatment with Prosetin (Prostetin/12k) resulted in improved potency and efficacy in promoting neuronal survival compared to Compound 1 [1].

Motor Neuron Protection SOD1 Mutation In vitro ALS Model

Improved Metabolic Stability in Preclinical ADME Assays

A critical advancement in Prosetin's development was its enhanced metabolic stability. In in vitro microsomal stability assays, Prosetin (Prostetin/12k) exhibited a markedly longer half-life than its predecessor, Compound 1 [1].

ADME Metabolic Stability Pharmacokinetics

Prosetin's Orphan Drug Designation and Clinical Progress Provide a Unique Translational Trajectory

Prosetin is the first brain-penetrant MAP4K inhibitor to enter clinical trials for ALS, providing a unique translational dataset not available for other research-grade MAP4K inhibitors [1]. It has been granted Orphan Drug Designation by the FDA and is currently in a hybrid Phase 1 clinical trial (PRO-101) evaluating safety, tolerability, and pharmacokinetics in healthy volunteers and ALS patients [2]. The FDA has removed a partial clinical hold on this trial, allowing it to proceed [3].

Clinical Development Orphan Drug Phase 1 Trial

Recommended Research Applications for Prosetin Based on Quantitative Evidence


Investigating MAP4K-Dependent Mechanisms in ALS Motor Neuron Degeneration

Prosetin's sub-nanomolar potency against MAP4K4 (IC50 0.3 nM) and its validated neuroprotective efficacy in SOD1A4V mutant ALS motor neurons make it an ideal tool compound for elucidating MAP4K-dependent pathways in ALS [1]. Its superior potency over other MAP4K inhibitors (e.g., MAP4K4-IN-6) allows for lower concentrations to be used in vitro, minimizing off-target effects and increasing assay specificity .

In Vivo Pharmacodynamic Studies Requiring CNS Target Engagement

The direct evidence of Prosetin's superior brain penetration compared to its predecessor (Compound 1) positions it as the compound of choice for in vivo studies where CNS target engagement is critical [1]. Researchers studying neurodegenerative diseases like ALS, where the target tissue is the brain and spinal cord, can confidently use Prosetin to ensure adequate drug exposure at the site of action.

Translational Research in ALS Leveraging Clinical-Stage Assets

Prosetin is the only brain-penetrant MAP4K inhibitor to have entered clinical trials for ALS, with ongoing Phase 1 studies and an FDA Orphan Drug Designation [1]. This unique status provides researchers with a direct link to clinical development, enabling translational studies that bridge preclinical findings with human data on safety, tolerability, and pharmacokinetics .

Comparative Studies on MAP4K Inhibitor Potency and Selectivity

Given its well-characterized IC50 profile across multiple MAP4K family members (HGK/MAP4K4: 0.3 nM; MLK3: 23.7 nM; MLK1: 44.7 nM), Prosetin serves as an excellent reference compound for comparative studies evaluating the potency and selectivity of novel MAP4K inhibitors [1]. Its distinct selectivity profile, which differs from compounds like MAP4K4-IN-6, provides a benchmark for understanding the functional consequences of targeting specific MAP4K isoforms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prosetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.